molecular formula C18H23NO B12811296 4-(3-(1-Naphthyl)butyl)morpholine CAS No. 27563-26-4

4-(3-(1-Naphthyl)butyl)morpholine

Katalognummer: B12811296
CAS-Nummer: 27563-26-4
Molekulargewicht: 269.4 g/mol
InChI-Schlüssel: NWRIEYZOWLMGSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-(1-Naphthyl)butyl)morpholine is an organic compound that features a morpholine ring substituted with a butyl chain that is further substituted with a naphthyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1-Naphthyl)butyl)morpholine typically involves the reaction of 1-naphthylbutyl halide with morpholine under basic conditions. The reaction is generally carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-(1-Naphthyl)butyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl group can yield naphthoquinone derivatives, while reduction can produce more saturated morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3-(1-Naphthyl)butyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3-(1-Naphthyl)butyl)morpholine involves its interaction with specific molecular targets. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(3-(1-Naphthyl)propyl)morpholine
  • 4-(3-(2-Naphthyl)butyl)morpholine
  • 4-(3-(1-Naphthyl)butyl)piperidine

Uniqueness

4-(3-(1-Naphthyl)butyl)morpholine is unique due to the specific positioning of the naphthyl group and the length of the butyl chain, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

27563-26-4

Molekularformel

C18H23NO

Molekulargewicht

269.4 g/mol

IUPAC-Name

4-(3-naphthalen-1-ylbutyl)morpholine

InChI

InChI=1S/C18H23NO/c1-15(9-10-19-11-13-20-14-12-19)17-8-4-6-16-5-2-3-7-18(16)17/h2-8,15H,9-14H2,1H3

InChI-Schlüssel

NWRIEYZOWLMGSS-UHFFFAOYSA-N

Kanonische SMILES

CC(CCN1CCOCC1)C2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.